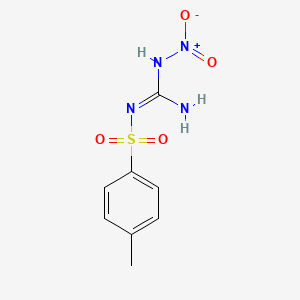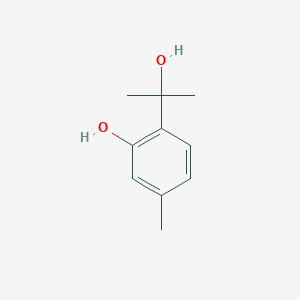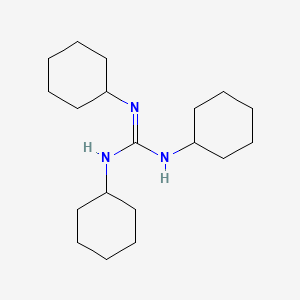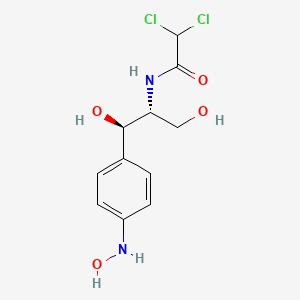
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is commonly used as a dye and has significant importance in the field of chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthol derivative under alkaline conditions. The reaction is carried out at low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, aromatic amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets include aromatic compounds with which it can form stable complexes. The pathways involved in its action include electrophilic substitution and complexation reactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonate
- 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonic acid
Uniqueness
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is unique due to the presence of the methoxy and methyl groups, which enhance its solubility and stability compared to similar compounds. These functional groups also influence its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C18H15N2NaO5S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16N2O5S.Na/c1-11-9-14(16(25-2)10-17(11)26(22,23)24)19-20-18-13-6-4-3-5-12(13)7-8-15(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
NJGLEJODXGUKCV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


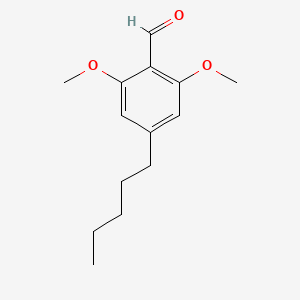
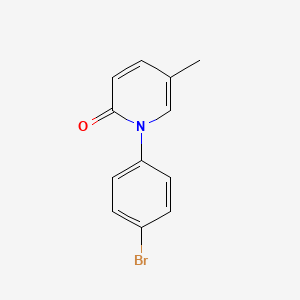
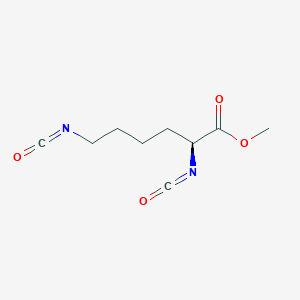

![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
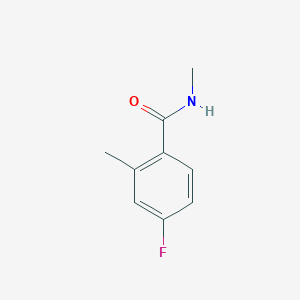
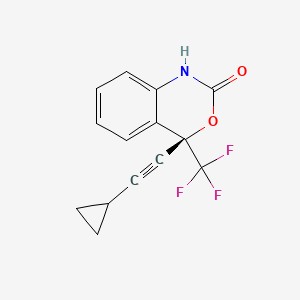

![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)

